N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid
Description
The compound N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxypropyl group and a morpholinylethylamine group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.C2H2O4/c1-24(2,21-7-4-3-5-8-21)22-9-11-23(12-10-22)28-18-6-13-25-14-15-26-16-19-27-20-17-26;3-1(4)2(5)6/h3-5,7-12,25H,6,13-20H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVACILPPHBNRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCNCCN3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-(1-methyl-1-phenylethyl)phenol with 3-chloropropylamine to form the intermediate {3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the final product. The oxalate salt is formed by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
The compound N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Similar structure but lacks the morpholinyl group.
4-(2-Phenylisopropyl)phenol: Another phenoxy derivative with different substituents.
Uniqueness
The presence of both the phenoxy and morpholinyl groups in N-(2-morpholin-4-ylethyl)-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-1-amine;oxalic acid makes it unique
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
